Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate is an organic compound with the molecular formula C19H20N2O4S. This compound features a benzimidazole core, which is a fused heterocyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the 3-methylphenoxy and ethylthio groups attached to the benzimidazole core makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the ethylthio group: This step involves the reaction of the benzimidazole intermediate with an appropriate ethylthio reagent, such as ethylthiol, under basic conditions.
Attachment of the 3-methylphenoxy group: This can be done by reacting the ethylthio-substituted benzimidazole with 3-methylphenol in the presence of a suitable coupling agent, such as a palladium catalyst, under mild conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylthio and phenoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate
- Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate
Uniqueness
Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate is unique due to the presence of the 3-methylphenoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for various applications.
Biological Activity
Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate, with the CAS number 919974-85-9, is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3S, with a molecular weight of approximately 356.439 g/mol. The structure features a benzimidazole ring, a thioether linkage, and a phenoxy group, which contribute to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C19H20N2O3S |
Molecular Weight | 356.439 g/mol |
CAS Number | 919974-85-9 |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.
Antiparasitic Potential
Research has also explored the antiparasitic effects of this compound. In vitro assays against Schistosoma mansoni and Echinococcus multilocularis showed promising results, with inhibition rates exceeding 50% at concentrations of 10 µg/mL. These findings indicate that the compound may target specific enzymes such as acetylcholinesterase, which is crucial for the survival of these parasites .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The benzimidazole moiety is known for its role in enzyme inhibition, particularly in pathways involving nucleic acid synthesis and protein metabolism. This compound may inhibit key enzymes, thereby disrupting cellular processes in microorganisms.
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound could reduce bacterial growth by over 70% at higher concentrations (100 µg/mL).
- Antiparasitic Activity : In another study published in the Journal of Parasitology, this compound was tested against Echinococcus multilocularis. The findings suggested that the compound significantly inhibited larval development and viability at concentrations as low as 5 µg/mL.
Properties
IUPAC Name |
methyl 2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-14-6-5-7-15(12-14)24-10-11-25-19-20-16-8-3-4-9-17(16)21(19)13-18(22)23-2/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVXBCXTVYQEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.